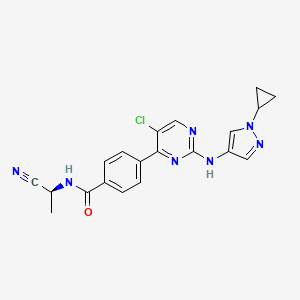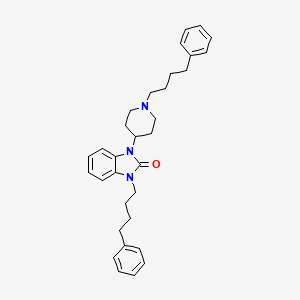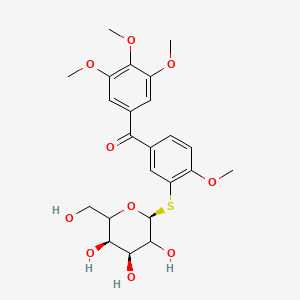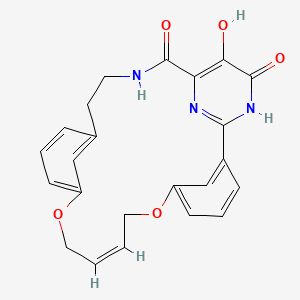
trans-RdRP-IN-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-RdRP-IN-5 is a potent inhibitor of the influenza virus RNA-dependent RNA polymerase (RdRP). This compound has significant applications in influenza virus research due to its ability to inhibit the replication of the virus by targeting the RdRP enzyme .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-RdRP-IN-5 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for similar compounds typically involve organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification processes .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and purification systems to ensure high yield and purity. The production process would also include stringent quality control measures to ensure the consistency and efficacy of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Trans-RdRP-IN-5 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation with high efficiency .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .
Applications De Recherche Scientifique
Trans-RdRP-IN-5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of RNA-dependent RNA polymerase inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the replication mechanisms of RNA viruses and to identify potential antiviral targets.
Medicine: Investigated for its potential therapeutic applications in treating influenza and other RNA virus infections.
Industry: Utilized in the development of antiviral drugs and diagnostic tools for detecting RNA viruses
Mécanisme D'action
Trans-RdRP-IN-5 exerts its effects by inhibiting the RNA-dependent RNA polymerase enzyme, which is essential for the replication of RNA viruses. The compound binds to the active site of the enzyme, preventing the synthesis of new RNA strands from the RNA template. This inhibition disrupts the viral replication cycle, thereby reducing the viral load and limiting the spread of the infection .
Comparaison Avec Des Composés Similaires
Similar Compounds
Remdesivir: Another RdRP inhibitor used in the treatment of COVID-19.
Favipiravir: An antiviral drug that targets RdRP and is used to treat influenza and other RNA virus infections.
Ribavirin: A broad-spectrum antiviral drug that inhibits RdRP and is used to treat various viral infections.
Uniqueness of Trans-RdRP-IN-5
This compound is unique due to its high potency and specificity for the influenza virus RNA-dependent RNA polymerase. Unlike some other RdRP inhibitors, this compound has shown significant efficacy in preclinical studies, making it a promising candidate for further development as an antiviral agent .
Propriétés
Formule moléculaire |
C23H21N3O5 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(18Z)-5-hydroxy-16,21-dioxa-3,8,28-triazatetracyclo[20.3.1.12,6.111,15]octacosa-1(26),2(28),5,11(27),12,14,18,22,24-nonaene-4,7-dione |
InChI |
InChI=1S/C23H21N3O5/c27-20-19-22(28)24-10-9-15-5-3-7-17(13-15)30-11-1-2-12-31-18-8-4-6-16(14-18)21(25-19)26-23(20)29/h1-8,13-14,27H,9-12H2,(H,24,28)(H,25,26,29)/b2-1- |
Clé InChI |
BGEWHIHKXORALY-UPHRSURJSA-N |
SMILES isomérique |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OC/C=C\COC4=CC=CC1=C4)O |
SMILES canonique |
C1CNC(=O)C2=C(C(=O)NC(=N2)C3=CC(=CC=C3)OCC=CCOC4=CC=CC1=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R,5R,9R,10R,13R,14S,16S,17R)-17-[(2R,3R)-2,3-dihydroxy-5,6-dimethylheptan-2-yl]-2,3,14,16-tetrahydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12397485.png)
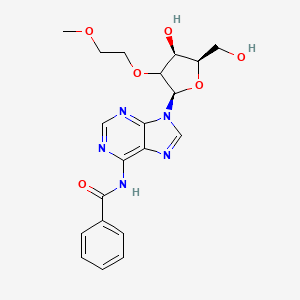
![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
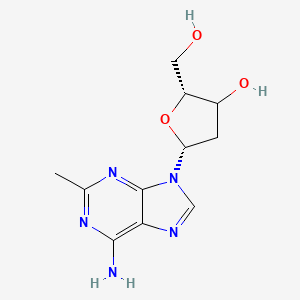

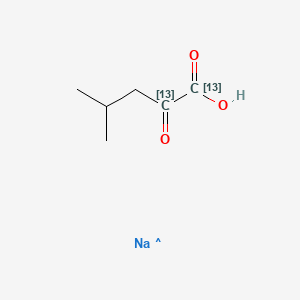


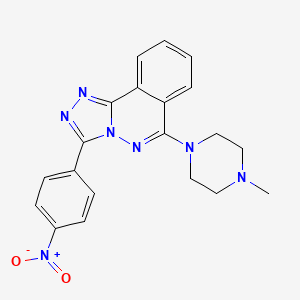
![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)
